Cas no 2176069-58-0 (N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide)
![N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide structure](https://www.kuujia.com/scimg/cas/2176069-58-0x500.png)
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
- N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide
- N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
-
- Inchi: 1S/C17H21N3O3/c1-13(2)14-4-6-15(7-5-14)23-12-16(21)18-9-11-20-10-3-8-19-17(20)22/h3-8,10,13H,9,11-12H2,1-2H3,(H,18,21)
- InChI Key: ZLXABTMZXWHXAC-UHFFFAOYSA-N
- SMILES: O(CC(NCCN1C(N=CC=C1)=O)=O)C1C=CC(=CC=1)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 466
- Topological Polar Surface Area: 71
- XLogP3: 1.6
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6562-5263-5mg |
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide |
2176069-58-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-5263-30mg |
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide |
2176069-58-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6562-5263-2μmol |
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide |
2176069-58-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6562-5263-10mg |
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide |
2176069-58-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6562-5263-20μmol |
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide |
2176069-58-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6562-5263-20mg |
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide |
2176069-58-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6562-5263-10μmol |
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide |
2176069-58-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-5263-25mg |
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide |
2176069-58-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6562-5263-4mg |
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide |
2176069-58-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6562-5263-100mg |
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide |
2176069-58-0 | 100mg |
$248.0 | 2023-09-08 |
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide Related Literature
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
Additional information on N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
N-[2-(2-Oxo-1,2-Dihydropyrimidin-1-yl)ethyl]-2-[4-(Propan-2-yl)phenoxy]acetamide: A Comprehensive Overview
N-[2-(2-Oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide, commonly referred to by its CAS number 2176069-58-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of acetamides, which are widely studied for their potential applications in drug development and material science. The structure of this molecule is characterized by a dihydropyrimidine ring system, which is a key feature contributing to its unique chemical properties and biological activity.
The dihydropyrimidine moiety in N-[2-(2-Oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is known for its versatility in chemical synthesis. Recent studies have highlighted its role as a precursor in the synthesis of various heterocyclic compounds, which are essential components in modern drug design. The presence of the phenoxy group further enhances the compound's stability and solubility, making it a valuable intermediate in pharmaceutical research.
One of the most promising applications of this compound lies in its potential as a bioisostere. Bioisosteres are structural analogs of biologically active compounds that can mimic their activity while offering improved pharmacokinetic properties. In this context, N-[2-(2-Oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide has shown remarkable promise in modulating enzyme activity, particularly in kinases, which are critical targets in cancer therapy. Recent research has demonstrated that this compound can inhibit specific kinase pathways without inducing significant cytotoxicity, making it a potential candidate for anti-cancer drug development.
The synthesis of CAS 2176069-58-0 involves a multi-step process that combines principles from both organic and medicinal chemistry. The key steps include the formation of the dihydropyrimidine ring through cyclization reactions and subsequent functionalization to introduce the phenoxy group. These reactions are optimized to ensure high yields and purity, which are essential for downstream applications in drug discovery.
In terms of pharmacokinetics, studies have shown that N-[2-(2-Oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide exhibits favorable absorption profiles in preclinical models. Its ability to cross cellular membranes efficiently suggests potential for oral administration, a critical factor in drug delivery systems. Furthermore, preliminary toxicity studies indicate that this compound has a low toxicity profile, which is a positive indicator for its safety as a therapeutic agent.
The application of computational chemistry tools has significantly advanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed that it binds effectively to target proteins through hydrogen bonding and hydrophobic interactions. These insights have guided further modifications to enhance its binding affinity and selectivity, paving the way for more potent drug candidates.
In conclusion, N-[2-(2-Oxo
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